![molecular formula C14H19NO3 B8306085 tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate
Overview
Description
tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in the synthesis of peptides and other complex molecules. The molecular targets and pathways involved include the formation of stable carbamate linkages that protect the amine functionality during subsequent synthetic steps .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the phenyl ring and the oxopropyl group, which provide additional sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and polymer chemistry .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8-10H,5,7H2,1-3H3,(H,15,17) |
InChI Key |
SGPBAELPDYEPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

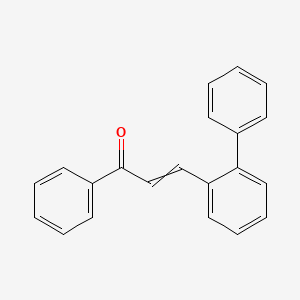
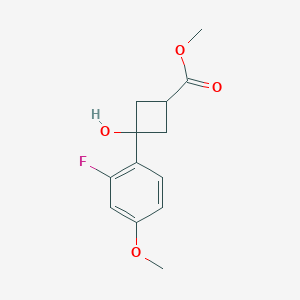
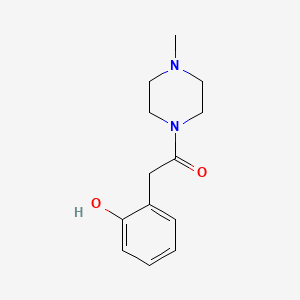
![4-ethyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8306016.png)
![5-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-thiophene-2-carbaldehyde](/img/structure/B8306022.png)
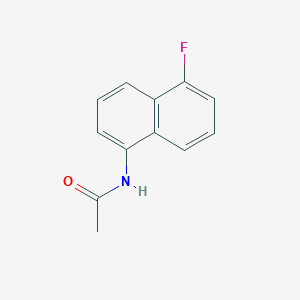
![5-[2-(Methylthio)ethoxy]pyrazin-2-amine](/img/structure/B8306046.png)
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)
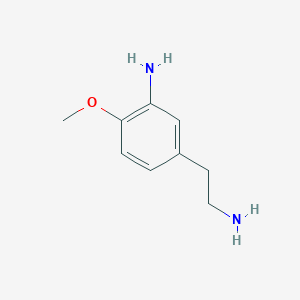
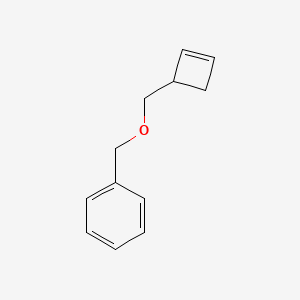
![3-[2-(Acetyloxymethyl)-3-methyl-4-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]phenyl]-2-(phenylmethoxycarbonylamino)-2-propenoic acid methyl ester](/img/structure/B8306066.png)
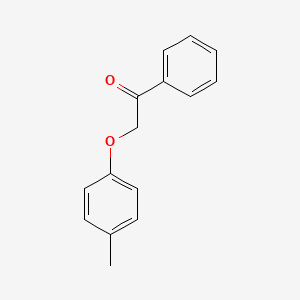
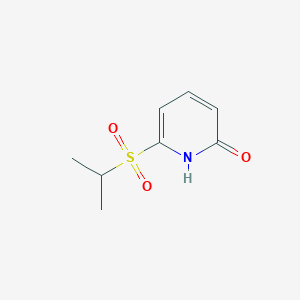
![2-Benzo[b]thiophen-7-yl-phenol](/img/structure/B8306099.png)
